D-Trp(34) neuropeptide Y

Beschreibung

BenchChem offers high-quality D-Trp(34) neuropeptide Y suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Trp(34) neuropeptide Y including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

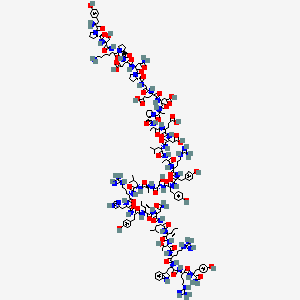

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214)/t98-,99-,100-,101-,102-,103-,104+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-,157-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSPVSFRBZGLIZ-QIJQHHJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C196H289N55O56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4312 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of D-Trp(34) Neuropeptide Y: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Trp(34) Neuropeptide Y (NPY) is a synthetic peptide analog of the endogenous neuropeptide Y. It is a potent and highly selective agonist for the Neuropeptide Y receptor subtype 5 (Y5 receptor). This selectivity has established D-Trp(34) NPY as an invaluable pharmacological tool for elucidating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of D-Trp(34) NPY, including its receptor binding profile, downstream intracellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction to D-Trp(34) Neuropeptide Y

Neuropeptide Y is a 36-amino acid neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of appetite, circadian rhythms, and anxiety. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which five subtypes have been characterized in mammals: Y1, Y2, Y4, Y5, and y6. The development of selective agonists and antagonists for these receptors is crucial for understanding their individual functions. D-Trp(34) NPY, a synthetic analog where the tryptophan at position 34 is replaced with its D-isomer, has emerged as a cornerstone in the study of the Y5 receptor due to its high potency and selectivity.[1][2][3]

Receptor Binding and Functional Potency

D-Trp(34) NPY exhibits a high affinity and selectivity for the Y5 receptor across different species. Its binding affinity and functional potency have been characterized through radioligand binding assays and in vitro functional assays, respectively.

Data Presentation: Receptor Binding Affinity and Functional Potency

The following tables summarize the quantitative data for the binding affinity (pKi) and functional potency (pEC50) of D-Trp(34) NPY at various NPY receptor subtypes.

| Receptor Subtype | Species | Cell Line | pKi | Reference |

| Y1 | Human | CHO | 6.49 | [1] |

| Y2 | Human | CHO | 5.43 | [1] |

| Y4 | Human | CHO | 7.08 | [1] |

| Y5 | Human | CHO | 7.53 | [1] |

| Y1 | Rat | CHO | 6.55 | [1] |

| Y2 | Rat | CHO | 5.95 | [1] |

| Y4 | Rat | CHO | 6.85 | [1] |

| Y5 | Rat | CHO | 7.41 | [1] |

| Receptor Subtype | Species | Cell Line | pEC50 | Reference |

| Y1 | Rat | CHO | 6.44 | [1] |

| Y2 | Rat | CHO | <6 | [1] |

| Y4 | Rat | HEK-293 | 6.28 | [1] |

| Y5 | Rat | HEK-293 | 7.82 | [1] |

Intracellular Signaling Pathways

The NPY Y5 receptor is canonically coupled to the Gi/o family of inhibitory G-proteins. Activation of the Y5 receptor by D-Trp(34) NPY initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

In addition to the canonical Gi/o pathway, evidence suggests that NPY receptors, including Y5, can also signal through non-canonical pathways. This includes the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This latter pathway is thought to be initiated by the Gβγ subunits of the dissociated G-protein, which can activate phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG then activates protein kinase C (PKC), which subsequently leads to the phosphorylation and activation of the MAPK/ERK cascade.

Mandatory Visualization: Signaling Pathway of D-Trp(34) NPY at the Y5 Receptor

Experimental Protocols

Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of D-Trp(34) NPY for NPY receptors using cell membranes from HEK293 cells stably expressing the human Y5 receptor and [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) as the radioligand.

Materials:

-

HEK293 cells stably expressing the human NPY Y5 receptor

-

Cell culture reagents

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, 0.1 mM Phenylmethylsulfonyl fluoride (PMSF)

-

Radioligand: [¹²⁵I]PYY (specific activity ~2000 Ci/mmol)

-

Unlabeled competitor: D-Trp(34) NPY

-

Non-specific binding control: Unlabeled NPY (1 µM)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hY5R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of a serial dilution of D-Trp(34) NPY (or 1 µM unlabeled NPY for non-specific binding, or buffer for total binding), and 50 µL of [¹²⁵I]PYY (final concentration ~50 pM).

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein).

-

Incubate for 2 hours at room temperature with gentle agitation.

-

-

Separation and Counting:

-

Terminate the assay by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of D-Trp(34) NPY.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement in Whole Cells

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing the human Y5 receptor upon treatment with D-Trp(34) NPY.

Materials:

-

HEK293 cells stably expressing the human NPY Y5 receptor

-

Cell culture reagents

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

-

Forskolin

-

D-Trp(34) NPY

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque microplates

Procedure:

-

Cell Plating:

-

Seed HEK293-hY5R cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Assay:

-

Aspirate the culture medium and add 10 µL of a serial dilution of D-Trp(34) NPY in stimulation buffer to the cells.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of forskolin (final concentration that elicits ~80% of its maximal response, e.g., 1-10 µM) in stimulation buffer.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the measured signal (inversely proportional to cAMP levels for some kits) against the log concentration of D-Trp(34) NPY.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

In Vivo Assay: Measurement of Food Intake in Rats

This protocol describes the procedure for assessing the orexigenic effects of D-Trp(34) NPY following intracerebroventricular (ICV) administration in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Guide cannula (22-gauge) and dummy cannula

-

Internal cannula (28-gauge)

-

Dental cement

-

Anesthetics (e.g., ketamine/xylazine)

-

D-Trp(34) NPY dissolved in sterile saline

-

Metabolic cages with automated food intake monitoring systems

Procedure:

-

Intracerebroventricular Cannulation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., from the Paxinos and Watson rat brain atlas).

-

Secure the cannula to the skull with dental cement and insert a dummy cannula to maintain patency.

-

Allow the animal to recover for at least one week.

-

-

Acclimatization:

-

House the rats individually in metabolic cages and allow them to acclimatize to the environment and the automated feeding system for several days.

-

-

Drug Administration and Food Intake Measurement:

-

On the day of the experiment, gently restrain the rat and replace the dummy cannula with an internal cannula connected to a microsyringe.

-

Infuse D-Trp(34) NPY (e.g., 1-10 nmol in 5 µL of saline) or vehicle (saline) into the lateral ventricle over a period of 1-2 minutes.

-

Return the rat to its cage and monitor cumulative food intake continuously for at least 24 hours.

-

-

Data Analysis:

-

Analyze the food intake data at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

-

Compare the food intake between the D-Trp(34) NPY-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Experimental and Logical Workflows

Mandatory Visualization: Pharmacological Characterization Workflow for a Selective GPCR Agonist

Conclusion

D-Trp(34) Neuropeptide Y is a potent and selective Y5 receptor agonist that has been instrumental in advancing our understanding of the role of this receptor in energy homeostasis. Its mechanism of action involves binding to the Y5 receptor with high affinity, leading to the inhibition of adenylyl cyclase and the activation of the MAPK/ERK signaling pathway. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of D-Trp(34) NPY and other similar compounds, from in vitro receptor binding and functional assays to in vivo behavioral studies. This knowledge is critical for researchers in the fields of neuroscience, metabolism, and drug discovery who are working to develop novel therapeutics targeting the neuropeptide Y system.

References

- 1. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of [D-Trp(34)]NPY: A Potent and Selective Y5 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a variety of physiological processes, including the regulation of food intake, anxiety, and cardiovascular function. Its effects are mediated through a family of G-protein coupled receptors (GPCRs), designated Y1, Y2, Y4, Y5, and y6. The Y5 receptor subtype has garnered significant interest as a potential therapeutic target for the treatment of obesity due to its profound orexigenic (appetite-stimulating) effects. The development of selective agonists for the Y5 receptor is critical for elucidating its physiological roles and for the development of novel therapeutics. This technical guide details the discovery, synthesis, and biological characterization of [D-Trp(34)]NPY, a potent and selective NPY Y5 receptor agonist. This analog, where the native L-Tryptophan at position 34 is replaced by its D-enantiomer, has proven to be an invaluable tool in neuroscience and metabolic research.

Discovery and Rationale for [D-Trp(34)]NPY

The quest for subtype-selective NPY receptor ligands has been a long-standing challenge in pharmacology. Early research focused on truncations and single-point mutations of the native NPY sequence to identify residues critical for receptor binding and activation. The C-terminal region of NPY is known to be crucial for receptor interaction. Screening of various NPY analogs revealed that substitution at position 34 with a D-amino acid could confer selectivity for the Y5 receptor. The discovery of [D-Trp(34)]NPY as a potent and selective NPY Y5 receptor agonist was a significant breakthrough.[1] Unlike other Y5-selective agonists, [D-Trp(34)]NPY demonstrated a dramatic effect on food intake in animal models, solidifying the role of the Y5 receptor in appetite regulation.[1]

Synthesis of [D-Trp(34)]NPY

The synthesis of [D-Trp(34)]NPY is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides and small proteins. The following is a generalized protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

-

Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc-Amino Acid Coupling:

-

The N-terminal Fmoc protecting group of the resin is removed using a solution of 20% piperidine in DMF.

-

The first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH for the C-terminus of NPY) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

The activated amino acid is then coupled to the deprotected resin.

-

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the NPY sequence, with the key modification being the incorporation of Fmoc-D-Trp(Boc)-OH at position 34.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol) to prevent side reactions.

-

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in an aqueous/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Biological Activity and Receptor Selectivity

[D-Trp(34)]NPY is characterized by its high potency and selectivity for the Y5 receptor. Its binding affinity and functional activity have been determined through various in vitro assays.

Quantitative Data

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of [D-Trp(34)]NPY for human (h) and rat (r) NPY receptor subtypes.

Table 1: Binding Affinities (pKi) of [D-Trp(34)]NPY

| Receptor Subtype | Cell Line | pKi |

| hY1 | CHO | 6.49 |

| hY2 | CHO | 5.43 |

| hY4 | CHO | 7.08 |

| hY5 | CHO | 7.53 |

| rY1 | CHO | 6.55 |

| rY2 | CHO | 5.95 |

| rY4 | CHO | 6.85 |

| rY5 | CHO | 7.41 |

Data sourced from MedChemExpress.[2]

Table 2: Functional Potencies (pEC50) of [D-Trp(34)]NPY

| Receptor Subtype | Cell Line | pEC50 |

| rY1 | CHO | 6.44 |

| rY2 | CHO | <6 |

| rY4 | HEK-293 | 6.28 |

| rY5 | HEK-293 | 7.82 |

Data sourced from MedChemExpress and Tocris Bioscience.[2]

The data clearly indicates that [D-Trp(34)]NPY exhibits significantly higher affinity and potency for the Y5 receptor compared to other NPY receptor subtypes.

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a member of the Gi/o family of GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

Activation of the Y5 receptor by [D-Trp(34)]NPY leads to the dissociation of the Gi/o protein into its α and βγ subunits. The αi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) pathway and RhoA, a small GTPase involved in cytoskeleton regulation.[3][4] The role of the Y5 receptor in calcium mobilization is less clear, with some studies suggesting it is not directly involved.[5]

Experimental Protocols for Characterization

The biological activity of [D-Trp(34)]NPY is typically assessed using a combination of receptor binding and functional assays.

Radioligand Competition Binding Assay

This assay determines the affinity of the unlabeled ligand ([D-Trp(34)]NPY) for the NPY receptors by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NPY receptor subtype of interest (e.g., CHO or HEK-293 cells).

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-PYY or [3H]-NPY), and varying concentrations of the unlabeled competitor, [D-Trp(34)]NPY.

-

Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Protocol:

-

Membrane Preparation: As in the binding assay, prepare membranes from cells expressing the NPY receptor.

-

Assay Setup: In a 96-well plate, add the membranes, varying concentrations of [D-Trp(34)]NPY, and a fixed concentration of [35S]GTPγS in an assay buffer containing GDP.

-

Incubation: Incubate the plate at 30°C to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and measure the bound radioactivity by scintillation counting.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

Intracellular Calcium Mobilization Assay

This assay is used to determine if receptor activation leads to an increase in intracellular calcium, typically through Gq-protein coupling.

Protocol:

-

Cell Culture: Plate cells expressing the NPY receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

-

Agonist Addition: Add varying concentrations of [D-Trp(34)]NPY to the wells.

-

Kinetic Measurement: Immediately measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50.

Conclusion

The discovery and synthesis of [D-Trp(34)]NPY have provided a powerful chemical tool for the investigation of the NPY Y5 receptor. Its high potency and selectivity have been instrumental in defining the role of this receptor in the regulation of energy homeostasis and other physiological processes. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this and other novel peptide-based receptor modulators, which are essential for advancing our understanding of complex biological systems and for the development of new therapeutic agents.

References

- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

The Orexigenic Role of D-Trp(34) Neuropeptide Y: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a potent orexigenic peptide, and its effects on appetite are primarily mediated through the Y1 and Y5 receptors.[1] The development of selective agonists for these receptors is crucial for elucidating their specific roles in energy homeostasis and for the development of therapeutics targeting feeding disorders. This technical guide focuses on D-Trp(34) Neuropeptide Y, a potent and selective agonist for the Neuropeptide Y Y5 receptor.[2] It has been demonstrated to markedly increase food intake in animal models, making it a valuable tool for studying the physiological roles of the Y5 receptor in orexigenic pathways.[2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with D-Trp(34) NPY's effects on appetite.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of D-Trp(34) NPY for various NPY receptor subtypes.

Table 1: Receptor Binding Affinities (pKi) of D-Trp(34) NPY

| Receptor Subtype | Cell Line | pKi |

| Human Y1 | CHO | 6.49 |

| Human Y2 | CHO | 5.43 |

| Human Y4 | CHO | 7.08 |

| Human Y5 | CHO | 7.53 |

| Rat Y1 | CHO | 6.55 |

| Rat Y2 | CHO | 5.95 |

| Rat Y4 | CHO | 6.85 |

| Rat Y5 | CHO | 7.41 |

Data sourced from MedChemExpress product information.[3]

Table 2: Functional Potencies (pEC50) of D-Trp(34) NPY

| Receptor Subtype | Cell Line | pEC50 |

| Rat Y1 | CHO | 6.44 |

| Rat Y2 | CHO | <6 |

| Rat Y4 | HEK-293 | 6.28 |

| Rat Y5 | HEK-293 | 7.82 |

Data sourced from MedChemExpress product information.[3]

Table 3: In Vivo Effects of D-Trp(34) NPY on Food Intake

| Animal Model | Administration Route | Dose | Observation |

| Rats | Intracerebroventricular (ICV) | - | Markedly increases food intake[2] |

| Male Zucker Rats | Intracerebroventricular (ICV) | 16 µ g/rat | Stimulates food intake 1 hour after injection in both lean and obese rats[3] |

| Mice | Intracerebroventricular (ICV) | - | Increases food intake[4][5] |

Experimental Protocols

In Vivo Food Intake Study

Objective: To assess the orexigenic effects of D-Trp(34) NPY following central administration.

Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.

Procedure:

-

Cannula Implantation: Animals are anesthetized and stereotaxically implanted with a guide cannula into the lateral cerebral ventricle. Animals are allowed to recover for at least one week.

-

Habituation: Animals are habituated to the experimental conditions, including handling and mock injections.

-

Drug Administration: D-Trp(34) NPY is dissolved in artificial cerebrospinal fluid (aCSF). On the day of the experiment, a specific dose (e.g., 0.2 mg/kg body weight for mice) is administered via an intracerebroventricular (i.c.v.) injection.[4] Control animals receive an equivalent volume of aCSF.

-

Food Intake Measurement: Immediately after the injection, pre-weighed food is provided. Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake at each time point is calculated and compared between the D-Trp(34) NPY-treated and control groups using appropriate statistical methods.

Receptor Binding Assay

Objective: To determine the binding affinity of D-Trp(34) NPY to NPY receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [¹²⁵I]-Peptide YY).

-

D-Trp(34) NPY.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Frozen cell pellets are homogenized in cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[6]

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled D-Trp(34) NPY and the cell membrane preparation.[7]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[6]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.[6]

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional activity of D-Trp(34) NPY on Gαi-coupled NPY receptors.

Materials:

-

Cell line expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin.

-

D-Trp(34) NPY.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Seed the cells into a multi-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) in the presence of varying concentrations of D-Trp(34) NPY.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by D-Trp(34) NPY is plotted against the agonist concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

D-Trp(34) NPY Signaling Pathway in Orexigenesis

Caption: D-Trp(34) NPY binds to the Y5 receptor, leading to orexigenic effects.

Experimental Workflow for In Vivo Food Intake Study

Caption: A streamlined workflow for assessing the orexigenic effects of D-Trp(34) NPY.

Logical Relationship in Orexigenic Pathway Regulation

Caption: The interplay between D-Trp(34) NPY, its receptor, and an antagonist.

Conclusion

D-Trp(34) Neuropeptide Y serves as a critical pharmacological tool for investigating the role of the NPY Y5 receptor in the regulation of food intake. Its high potency and selectivity allow for targeted studies of Y5-mediated orexigenic pathways. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to design and execute studies aimed at further understanding the complexities of appetite control and developing novel therapeutics for obesity and other eating disorders. The provided diagrams offer a visual representation of the key signaling events and experimental logic, facilitating a deeper understanding of the subject matter.

References

- 1. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acute central neuropeptide Y administration increases food intake but does not affect hepatic very low-density lipoprotein (VLDL) production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y increases food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) Y5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, stands as a critical mediator in a diverse array of physiological processes. Primarily recognized for its potent influence on energy balance and food intake, its activation triggers a cascade of intracellular events with far-reaching consequences. This technical guide provides a comprehensive overview of the primary physiological effects of NPY Y5 receptor activation, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Physiological Effects of Y5 Receptor Activation

Activation of the NPY Y5 receptor orchestrates a range of physiological responses, with the most pronounced effects observed in the regulation of energy homeostasis. It also plays significant roles in anxiety, sedation, and cell proliferation.

Energy Homeostasis: A Central Role in Orexigenesis

The Y5 receptor is a key player in the NPY-mediated stimulation of food intake.[1] Central administration of NPY or selective Y5 receptor agonists robustly increases food consumption and body weight.[2][3] This orexigenic effect is a primary focus for the development of anti-obesity therapeutics, with Y5 receptor antagonists being investigated for their potential to reduce food intake and promote weight loss.[4][5]

Key Functions in Energy Homeostasis:

-

Stimulation of Food Intake: The Y5 receptor is considered a significant mediator of NPY-stimulated feeding.[6]

-

Regulation of Energy Expenditure: Activation of the Y5 receptor can lead to a decrease in energy expenditure and reduced thermogenic activity in brown adipose tissue.[4][6]

-

Adiposity: Chronic activation of the Y5 receptor contributes to increased adiposity.[3]

Anxiety and Sedation

The NPY system is intricately involved in the modulation of anxiety and emotional behavior.[7] Activation of the Y5 receptor has been shown to produce anxiolytic-like effects.[8][9] Interestingly, while both Y1 and Y5 receptor activation can mediate anxiolysis, sedation appears to be primarily mediated by the Y5 receptor.[8] However, the precise role of the Y5 receptor in anxiety is complex, with some conflicting reports in the literature.[9][10]

Cell Proliferation and Signaling

Emerging evidence highlights a role for the Y5 receptor in cell growth and proliferation in various cell types, including vascular smooth muscle cells and certain cancer cell lines.[11][12][13] This proliferative effect is often mediated through the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11][13]

Quantitative Data on Y5 Receptor-Mediated Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of NPY Y5 receptor modulation.

Table 1: Effects of NPY Y5 Receptor Agonists on Food Intake and Energy Expenditure in Rodents

| Agonist | Animal Model | Administration Route | Dose | Effect on Food Intake | Effect on Energy Expenditure | Reference |

| D-[Trp32]-NPY | Satiated Long-Evans Rats | Intracerebroventricular (ICV) | Dose-dependent | Increased | Decreased oxygen consumption | [6] |

| Selective Y5 Agonist | C57Bl/6 Mice | Intracerebroventricular (ICV) | 3 µ g/day for 6 days | Significant hyperphagia | Reduced energy expended per energy ingested | [3] |

Table 2: Effects of NPY Y5 Receptor Antagonists on Body Weight and Food Intake

| Antagonist | Animal/Human Model | Key Findings | Reference |

| S-234462 | High-fat diet-induced obese (DIO) mice | 5-week treatment significantly decreased body weight gain and food intake. | [5] |

| Unnamed Y5R Antagonist | Diet-induced obese (DIO) rodents | Suppressed body weight gain and adiposity. No effect in lean mice on a regular diet. | [4][14] |

| CGP 71683A | Free-feeding lean rats | Dose-dependently inhibited food intake during the dark phase.[15][16] | [15][16] |

| MK-0557 | Overweight and obese adults | 52-week trial resulted in modest weight loss compared to placebo (3.4 kg vs. 1.8 kg).[17] | [17][18] |

Signaling Pathways of the NPY Y5 Receptor

The NPY Y5 receptor is a Gαi-protein coupled receptor. Its activation initiates a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[19][20] This primary pathway can then diverge to influence multiple downstream effectors.

Canonical Gαi Signaling Pathway

Upon agonist binding, the Y5 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

Caption: Canonical NPY Y5 Receptor Gαi Signaling Pathway.

Downstream Effector Pathways

Beyond cAMP inhibition, Y5 receptor activation can modulate other critical signaling pathways, contributing to its diverse physiological effects.

-

MAPK/ERK Pathway: Activation of the Y5 receptor can lead to the phosphorylation and activation of ERK1/2, a key step in promoting cell proliferation and growth.[11][13]

-

RhoA Activation: The NPY/Y5R axis has been shown to activate the small GTPase RhoA, which is involved in cytoskeleton remodeling and cell motility.[21][22]

-

Calcium Mobilization: In some cellular contexts, NPY receptors can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[12][23]

Caption: Key Downstream Effector Pathways of Y5 Receptor Activation.

Key Experimental Protocols

This section outlines the methodologies for common in vitro and in vivo assays used to characterize the function of the NPY Y5 receptor.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for the NPY Y5 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human NPY Y5 receptor.[24]

-

Assay Setup: In a 96-well plate, add assay buffer, a radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY), and varying concentrations of the unlabeled competitor compound.[24]

-

Incubation: Add the cell membrane preparation to each well and incubate at room temperature to allow for binding equilibrium.[24]

-

Harvesting and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[24]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Caption: Workflow for a Radioligand Binding Assay.

In Vitro cAMP Accumulation Assay

Objective: To measure the functional activity of a Y5 receptor agonist or antagonist by quantifying its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: Seed cells expressing the NPY Y5 receptor into a 96-well plate.[19][23]

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (agonist or antagonist).

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.[23][25] For antagonist testing, a Y5 agonist is also added.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).[23][25]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).[19]

In Vivo Food Intake Studies in Rodents

Objective: To evaluate the effect of a Y5 receptor modulator on feeding behavior in a living organism.

Methodology:

-

Animal Model: Utilize appropriate rodent models, such as satiated rats or diet-induced obese mice.[4][6]

-

Compound Administration: Administer the test compound via a relevant route, such as intracerebroventricular (ICV) injection for central effects or intraperitoneal (IP) injection for systemic effects.[6][15]

-

Food Intake Measurement: Accurately measure the amount of food consumed by each animal over a specified period. This can be done manually or using automated feeding monitoring systems.

-

Body Weight Monitoring: Record the body weight of the animals at regular intervals throughout the study.

-

Data Analysis: Compare the food intake and body weight changes between the treated and control groups using appropriate statistical methods.

Western Blot for ERK Phosphorylation

Objective: To assess the activation of the MAPK/ERK signaling pathway following Y5 receptor stimulation.

Methodology:

-

Cell Treatment: Treat cells expressing the Y5 receptor with a Y5 agonist for various time points.[13]

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the level of pathway activation.[11]

Conclusion

The NPY Y5 receptor is a multifaceted target with profound implications for human health and disease. Its central role in regulating appetite and energy balance has positioned it as a prime candidate for the development of novel anti-obesity therapies. Furthermore, its involvement in anxiety and cell proliferation opens up additional avenues for therapeutic intervention. A thorough understanding of its physiological effects, signaling pathways, and the experimental methodologies used to study it is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of modulating the NPY Y5 receptor.

References

- 1. A receptor subtype involved in neuropeptide-Y-induced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of neuropeptide Y in energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Energy metabolic profile of mice after chronic activation of central NPY Y1, Y2, or Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential roles for neuropeptide Y Y1 and Y5 receptors in anxiety and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pnas.org [pnas.org]

- 15. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 21. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

Investigating the Function of D-Trp(34) NPY in Energy Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and investigation of D-Trp(34) Neuropeptide Y (NPY), a critical tool in understanding the complex mechanisms of energy balance. D-Trp(34) NPY is a potent and selective agonist for the Neuropeptide Y Y5 receptor, playing a significant role in the stimulation of food intake.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and visualizes the associated signaling pathways.

Introduction to D-Trp(34) NPY and the NPY System

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is one of the most potent orexigenic (appetite-stimulating) peptides found in the brain.[3][4] The NPY system, which includes NPY and its receptors (Y1, Y2, Y4, Y5), is a crucial regulator of energy homeostasis, influencing food intake, energy expenditure, and metabolism.[3][4][5] The Y5 receptor, in particular, has been strongly implicated in mediating the feeding response to NPY.[6]

D-Trp(34) NPY is a synthetic analog of NPY that exhibits high potency and selectivity for the Y5 receptor.[7][8] This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y5 receptor in energy balance, distinct from the effects of other NPY receptor subtypes.[1]

Mechanism of Action

D-Trp(34) NPY functions as a Y5 receptor agonist.[1][2][7][8] Upon binding to the Y5 receptor, a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular signaling events.[3] This activation ultimately leads to a potent stimulation of food intake and can induce a state of hyperphagia.[7][8] Chronic activation of the Y5 receptor by agonists like D-Trp(34) NPY has been shown to cause significant increases in body weight, adiposity, and lead to metabolic changes such as hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the binding affinity, potency, and in vivo effects of D-Trp(34) NPY from various preclinical studies.

Table 1: Receptor Binding Affinity and Potency of D-Trp(34) NPY

| Receptor Subtype | Cell Line | Parameter | Value | Reference |

| rat Y5 | HEK-293 | pEC50 | 7.82 | [2][7][8] |

| rat Y1 | CHO | pEC50 | 6.44 | [2][7][8] |

| rat Y2 | CHO | pEC50 | < 6 | [2][7][8] |

| rat Y4 | HEK-293 | pEC50 | 6.28 | [2][7][8] |

| human Y1 | CHO | pKi | 6.49 | [9][10] |

| human Y2 | CHO | pKi | 5.43 | [9][10] |

| human Y4 | CHO | pKi | 7.08 | [9][10] |

| human Y5 | CHO | pKi | 7.53 | [9][10] |

| rat Y1 | CHO | pKi | 6.55 | [9][10] |

| rat Y2 | CHO | pKi | 5.95 | [9][10] |

| rat Y4 | CHO | pKi | 6.85 | [9][10] |

| rat Y5 | CHO | pKi | 7.41 | [9][10] |

Table 2: In Vivo Effects of D-Trp(34) NPY on Food Intake in Rats

| Animal Model | Administration Route | Dose | Observation | Time Point | Reference |

| Male Zucker rats | Intracerebroventricular (I.C.V) | 16 µ g/rat | Stimulated food intake | 1 hour post-injection | [9][10] |

| Rats | Not Specified | Not Specified | Markedly increases food intake | Not Specified | [1][9][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving D-Trp(34) NPY to investigate its effects on energy balance.

Intracerebroventricular (I.C.V.) Cannulation and Injection in Rodents

Objective: To directly administer D-Trp(34) NPY into the central nervous system to study its effects on food intake and other behaviors.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula (26-gauge)

-

Injection needle (33-gauge)

-

Dental cement

-

Surgical tools

-

D-Trp(34) NPY solution

-

Vehicle solution (e.g., artificial cerebrospinal fluid)

Procedure:

-

Anesthetize the animal and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates for the desired brain region (e.g., lateral ventricle), drill a small hole in the skull.

-

Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement and surgical screws.

-

Insert a dummy cannula into the guide cannula to keep it patent.

-

Allow the animal to recover for at least one week post-surgery.

-

For injection, gently restrain the animal, remove the dummy cannula, and insert the injection needle connected to a microsyringe.

-

Infuse the D-Trp(34) NPY solution or vehicle over a predetermined period (e.g., 1-2 minutes).

-

Leave the injection needle in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Measurement of Food Intake

Objective: To quantify the effect of D-Trp(34) NPY on food consumption.

Materials:

-

Individually housed animal cages

-

Pre-weighed standard chow pellets

-

Sensitive weighing scale

Procedure:

-

Acclimatize individually housed animals to the experimental conditions.

-

At the start of the measurement period (typically following I.C.V. injection), provide a pre-weighed amount of food.

-

At specified time points (e.g., 1, 2, 4, 24 hours), remove and weigh the remaining food and any spillage.

-

Calculate the food intake by subtracting the final weight from the initial weight.

-

Compare the food intake between D-Trp(34) NPY-treated and vehicle-treated groups.

Indirect Calorimetry

Objective: To measure energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).

Materials:

-

Indirect calorimetry system with metabolic cages

-

Temperature and light-controlled environment

Procedure:

-

Acclimatize animals to the metabolic cages for a sufficient period before the experiment.

-

Following administration of D-Trp(34) NPY or vehicle, place the animals in the metabolic chambers.

-

The system will continuously monitor VO2 and VCO2 levels.

-

Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates or fats).

-

Calculate energy expenditure using the Weir equation or a similar formula.

-

Analyze the data to determine the effect of D-Trp(34) NPY on metabolic rate and energy expenditure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: NPY Y5 Receptor Signaling Pathway.

Caption: In Vivo Experimental Workflow.

Conclusion

D-Trp(34) NPY is a powerful and selective tool for investigating the role of the NPY Y5 receptor in the regulation of energy balance. Its potent orexigenic effects, coupled with its ability to induce metabolic changes characteristic of an obesogenic profile, underscore the significance of the Y5 receptor as a potential therapeutic target for modulating food intake and body weight. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate functions of the NPY system in health and disease.

References

- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [d-trp34]-neuropeptide y suppliers USA [americanchemicalsuppliers.com]

- 3. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [D-Trp34]-Neuropeptide Y | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]

- 8. [D-Trp34]-Neuropeptide Y (CAS 153549-84-9): R&D Systems [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

D-Trp(34) Neuropeptide Y: A Comprehensive Technical Guide on its Role in Feeding Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is one of the most potent orexigenic (appetite-stimulating) peptides found in the mammalian brain.[1][2] Its profound effects on energy homeostasis are mediated through a family of G-protein coupled receptors, namely Y1, Y2, Y4, and Y5.[3][4][5] Among these, the Y5 receptor subtype has been strongly implicated in the regulation of food intake and is often referred to as the 'feeding' receptor.[5][6] The development of selective agonists for these receptors is crucial for elucidating their specific physiological roles. [D-Trp(34)] Neuropeptide Y has emerged as a potent and selective agonist for the NPY Y5 receptor, making it an invaluable tool for studying the mechanisms of appetite control.[7] This technical guide provides an in-depth overview of D-Trp(34) NPY, its impact on feeding behavior, the underlying signaling pathways, and detailed experimental protocols for its use in research.

Core Concepts: D-Trp(34) Neuropeptide Y and the Y5 Receptor

D-Trp(34) NPY is a synthetic analog of neuropeptide Y where the tryptophan residue at position 34 is replaced with its D-isomer. This modification confers high potency and selectivity for the Y5 receptor.[7] The Y5 receptor is primarily expressed in the central nervous system, with high densities in hypothalamic nuclei known to regulate feeding, such as the paraventricular nucleus (PVN).[1][5] Activation of the Y5 receptor by agonists like D-Trp(34) NPY leads to a robust increase in food intake and can contribute to weight gain.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the receptor binding affinity and the in vivo effects of D-Trp(34) NPY on feeding behavior and metabolism.

Table 1: Receptor Binding Affinity and Potency of D-Trp(34) NPY

| Receptor Subtype | pEC50 | Selectivity over Y1 | Selectivity over Y2 | Selectivity over Y4 |

| Rat Y5 | 7.82 | > 26-fold | > 1000-fold | > 1000-fold |

| Rat Y1 | 6.44 | - | - | - |

| Rat Y2 | > 6 | - | - | - |

| Rat Y4 | 6.28 | - | - | - |

Data sourced from Tocris Bioscience and R&D Systems product information.

Table 2: In Vivo Effects of Chronic Intracerebroventricular (ICV) Infusion of D-Trp(34) NPY in Mice

| Parameter | Vehicle Control | D-Trp(34) NPY (5 µ g/day ) | D-Trp(34) NPY (10 µ g/day ) |

| Body Weight Gain (g/7 days) | ~1.0 | ~4.0 | ~5.5 |

| Cumulative Food Intake (g/7 days) | ~20 | ~30 | ~35 |

| Adipose Tissue Weight (g) | ~0.5 | ~1.5 | ~2.0 |

| Serum Cholesterol (mg/dL) | ~100 | ~150 | ~175 |

| Serum Insulin (ng/mL) | ~0.5 | ~1.5 | ~2.0 |

| Serum Leptin (ng/mL) | ~2 | ~10 | ~15 |

Approximate values derived from graphical data presented in Mashiko et al., 2003.[8][9]

Signaling Pathways

Activation of the NPY Y5 receptor by D-Trp(34) NPY initiates a signaling cascade that ultimately modulates neuronal activity to promote feeding. NPY receptors, including the Y5 subtype, are known to couple to Gi/G0 proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: NPY Y5 receptor signaling pathway.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Infusion

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent brain for the subsequent infusion of D-Trp(34) NPY.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical drill

-

Stainless steel guide cannula and dummy cannula

-

Dental cement

-

Infusion pump

-

Hamilton syringe connected to an internal cannula via PE tubing

-

D-Trp(34) NPY solution in sterile saline or artificial cerebrospinal fluid (aCSF)

-

Vehicle control solution (saline or aCSF)

Procedure:

-

Anesthetize the animal and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral to the skull surface).

-

Drill a small hole at the determined coordinates.

-

Slowly lower the guide cannula to the target depth.

-

Secure the cannula to the skull using dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week before starting the infusion experiments.

-

For infusion, remove the dummy cannula and insert the internal cannula connected to the infusion pump.

-

Infuse D-Trp(34) NPY or vehicle at a slow, constant rate (e.g., 0.5 µL/min).

Feeding Behavior Monitoring

This protocol outlines the measurement of food intake following the administration of D-Trp(34) NPY.

Materials:

-

Metabolic cages with food hoppers and water bottles

-

Pre-weighed standard chow

-

Balance with a precision of at least 0.1 g

Procedure:

-

House animals individually in metabolic cages and allow them to acclimate for several days.

-

At the start of the experiment (typically at the beginning of the dark cycle), administer D-Trp(34) NPY or vehicle via the pre-implanted ICV cannula.

-

Provide a pre-weighed amount of food in the food hopper.

-

Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Calculate the cumulative food intake at each time point.

-

Monitor water intake and body weight daily.

Pair-Feeding Study

This protocol is designed to differentiate the effects of D-Trp(34) NPY on metabolism from its effects on hyperphagia.

Procedure:

-

Animals are divided into three groups:

-

Group A: Vehicle-treated, ad libitum fed.

-

Group B: D-Trp(34) NPY-treated, ad libitum fed.

-

Group C: D-Trp(34) NPY-treated, pair-fed to Group A.

-

-

On each day of the study, measure the amount of food consumed by Group A.

-

On the following day, provide Group C with the same amount of food that was consumed by Group A on the previous day.

-

At the end of the study, compare body weight, adipose tissue mass, and metabolic parameters between the groups. This will reveal if D-Trp(34) NPY has metabolic effects independent of its influence on food intake.[8][9]

Caption: General experimental workflow.

Conclusion

D-Trp(34) Neuropeptide Y is a powerful pharmacological tool for investigating the role of the NPY Y5 receptor in the regulation of feeding and energy balance. Its high potency and selectivity allow for targeted studies to dissect the specific contributions of this receptor to orexigenic signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to design and execute robust in vivo studies. Further research utilizing D-Trp(34) NPY will continue to enhance our understanding of the complex neural circuits governing appetite and may pave the way for the development of novel therapeutics for eating disorders and obesity.

References

- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y: a physiological orexigen modulated by the feedback action of ghrelin and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y family of hormones: receptor subtypes and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 6. A receptor subtype involved in neuropeptide-Y-induced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Characteristics of D-Trp(34) Neuropeptide Y: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural characteristics of D-Trp(34) Neuropeptide Y (NPY), a potent and selective agonist for the Neuropeptide Y receptor subtype 5 (Y5). While a definitive high-resolution structure of this specific analog is not publicly available, this document extrapolates its structural features based on the well-characterized structure of the parent human Neuropeptide Y (hNPY) and data from related analogs. This guide covers the primary, secondary, and tertiary structural attributes, receptor binding affinities, and the associated signaling pathways. Detailed experimental protocols for key structural determination techniques are also provided to facilitate further research in this area.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The diverse functions of NPY are mediated through its interaction with a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6.

The synthetic analog, D-Trp(34) NPY, is distinguished by the substitution of the native L-Tryptophan at position 34 with its D-enantiomer. This modification confers high potency and selectivity for the Y5 receptor, making it a valuable tool for investigating the physiological roles of this specific receptor subtype, particularly in the context of energy homeostasis and obesity.[1] Understanding the structural basis of this selectivity is crucial for the rational design of novel therapeutics targeting the NPY system.

Primary Structure

The primary structure of D-Trp(34) NPY consists of a 36-amino acid sequence. The modification from the native human NPY is the substitution of L-Tryptophan with D-Tryptophan at position 34. The C-terminus is amidated.[2]

Amino Acid Sequence: YPSKPDNPGEDAPAEDLARYYSALRHYINLITRW RY-NH₂ (Modification: Trp-34 = D-Trp)[2]

Table 1: Physicochemical Properties of D-Trp(34) Neuropeptide Y

| Property | Value | Reference |

| Molecular Weight | 4311.77 g/mol | [2] |

| Molecular Formula | C₁₉₆H₂₈₉N₅₅O₅₆ | [2] |

| CAS Number | 153549-84-9 | [2] |

Secondary and Tertiary Structure

A high-resolution crystal or NMR structure of D-Trp(34) NPY is not currently available in the public domain. However, the structural organization can be inferred from the well-established structure of the parent NPY molecule and related analogs.

Native NPY adopts a characteristic hairpin-like conformation known as the "PP-fold" (pancreatic polypeptide-fold). This fold consists of two distinct secondary structural elements:

-

An N-terminal polyproline-like helix (residues 1-8).

-

A C-terminal α-helix (residues 14-32).

These two helical segments are connected by a β-turn and are packed closely together through hydrophobic interactions, forming a stable tertiary structure.[3] The C-terminal region of NPY, particularly residues 33-36, is crucial for receptor binding and activation.

The introduction of a D-amino acid, such as D-Trp at position 34, is expected to induce a local change in the peptide backbone conformation in the C-terminal region. This alteration is likely responsible for the observed shift in receptor selectivity towards the Y5 subtype. While the overall PP-fold is probably maintained, the precise orientation of the C-terminal residues that interact with the receptor is altered.

Receptor Binding and Signaling

D-Trp(34) NPY is a potent and selective agonist for the Y5 receptor.[1][4] Its binding affinity and functional potency have been characterized in various cell-based assays.

Table 2: Receptor Binding Affinity (pKi) of D-Trp(34) Neuropeptide Y

| Receptor Subtype | Cell Line | pKi | Reference |

| Human Y1 | CHO | 6.49 | [5] |

| Human Y2 | CHO | 5.43 | [5] |

| Human Y4 | CHO | 7.08 | [5] |

| Human Y5 | CHO | 7.53 | [5] |

| Rat Y1 | CHO | 6.55 | [5] |

| Rat Y2 | CHO | 5.95 | [5] |

| Rat Y4 | CHO | 6.85 | [5] |

| Rat Y5 | CHO | 7.41 | [5] |

Table 3: Functional Potency (pEC₅₀) of D-Trp(34) Neuropeptide Y

| Receptor Subtype | Cell Line | pEC₅₀ | Reference |

| Rat Y1 | CHO | 6.44 | [2][5] |

| Rat Y2 | CHO | <6 | [2][5] |

| Rat Y4 | HEK-293 | 6.28 | [2][5] |

| Rat Y5 | HEK-293 | 7.82 | [2][5] |

Signaling Pathway

Upon binding of D-Trp(34) NPY, the Y5 receptor, a Gαi-coupled receptor, initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to a decrease in the activity of Protein Kinase A (PKA).

References

- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Crystal structures of human neuropeptide Y (NPY) and peptide YY (PYY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

In vivo effects of central D-Trp(34) NPY administration

An In-depth Technical Guide on the In Vivo Effects of Central D-Trp(34) Neuropeptide Y (NPY) Administration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Trp(34) Neuropeptide Y (NPY) is a potent and highly selective agonist for the Neuropeptide Y receptor subtype 5 (Y5). Central administration of this peptide analog in vivo has profound effects on energy homeostasis, primarily mediated through its action in the hypothalamus. This technical guide provides a comprehensive overview of the core in vivo effects of centrally administered D-Trp(34) NPY, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is collated from key preclinical studies, offering a valuable resource for researchers in the fields of neuroscience, metabolism, and drug development.

Core Physiological Effects of Central D-Trp(34) NPY Administration

Central administration of D-Trp(34) NPY, typically via intracerebroventricular (ICV) injection, elicits a robust and well-characterized set of physiological responses. These effects are primarily attributed to the activation of Y5 receptors in key hypothalamic nuclei involved in the regulation of appetite and energy balance.

Orexigenic Effects and Metabolic Consequences

The most prominent effect of central D-Trp(34) NPY administration is a marked increase in food intake (hyperphagia).[1][2][3] This potent orexigenic effect is observed in various rodent models and is a cornerstone of the evidence supporting the role of the Y5 receptor in the regulation of feeding behavior.

Chronic activation of the Y5 receptor by D-Trp(34) NPY leads to a cascade of metabolic changes that culminate in obesity. These include:

-

Increased Body Weight: Sustained hyperphagia directly contributes to significant body weight gain.[3][4]

-

Adiposity: An increase in the mass of adipose tissue is a key feature of chronic D-Trp(34) NPY administration.[3][4]

-

Hypercholesterolemia: Elevated levels of cholesterol in the blood are observed.[3][4]

-

Hyperinsulinemia: Increased circulating levels of insulin are a common finding.[3][4]

-

Hyperleptinemia: Elevated levels of the satiety hormone leptin are also reported, likely as a consequence of increased adiposity.[3][4]

These findings collectively indicate that the Y5 receptor plays a critical role in the long-term regulation of energy storage and metabolism.

Cardiovascular Effects

While the effects of general NPY on the cardiovascular system are well-documented, specific data on the cardiovascular effects of central D-Trp(34) NPY administration are less abundant in the readily available literature. General central NPY administration can elicit dose-dependent changes in blood pressure and heart rate.[5] However, further research is required to specifically delineate the cardiovascular consequences of selective Y5 receptor activation in the brain.

Effects on Neurotransmitter Systems

Central NPY administration is known to modulate the activity of various neurotransmitter systems. For instance, NPY can influence dopamine, glutamate, and GABA activities in the striatum.[6] The specific effects of D-Trp(34) NPY on these and other neurotransmitter systems, particularly within the hypothalamus, are an area of ongoing research interest.

Quantitative Data on In Vivo Effects

The following tables summarize the key quantitative data from pivotal studies investigating the effects of central D-Trp(34) NPY administration.

Table 1: Effects of Acute Intracerebroventricular (ICV) D-Trp(34) NPY Administration on Food Intake in Rats

| Treatment Group | Dose (µg) | Time Post-Injection (h) | Food Intake (g) (Mean ± SEM) | p-value vs. Vehicle | Reference |

| Vehicle | 0 | 1 | 0.2 ± 0.1 | - | [7] |

| D-Trp(34) NPY | 8 | 1 | 2.5 ± 0.5 | < 0.01 | [7] |

| D-Trp(34) NPY | 16 | 1 | 3.1 ± 0.4 | < 0.01 | [7] |

| Vehicle | 0 | 6 | 1.5 ± 0.3 | - | [7] |

| D-Trp(34) NPY | 16 | 6 | 5.8 ± 0.7 | < 0.01 | [7] |

Table 2: Effects of Chronic (7-day) Intracerebroventricular (ICV) D-Trp(34) NPY Infusion in Mice

| Parameter | Vehicle | D-Trp(34) NPY (5 µ g/day ) | D-Trp(34) NPY (10 µ g/day ) | p-value vs. Vehicle | Reference |

| Body Weight Change (g) | +0.5 ± 0.3 | +2.1 ± 0.4 | +3.5 ± 0.5 | < 0.01 | [3][4] |

| Cumulative Food Intake (g) | 22.1 ± 0.7 | 28.5 ± 1.1 | 32.4 ± 1.3 | < 0.01 | [3][4] |

| Epididymal Adipose Tissue (g) | 0.25 ± 0.02 | 0.45 ± 0.04 | 0.60 ± 0.05 | < 0.01 | [3][4] |

| Plasma Total Cholesterol (mg/dL) | 85 ± 5 | 110 ± 7 | 125 ± 8 | < 0.01 | [3][4] |

| Plasma Insulin (ng/mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 | < 0.01 | [3][4] |

| Plasma Leptin (ng/mL) | 2.1 ± 0.3 | 4.5 ± 0.6 | 6.8 ± 0.9 | < 0.01 | [3][4] |

(Data are presented as Mean ± SEM)

Experimental Protocols